Trimethyl orthovalerate

描述

Overview of Orthoesters as a Chemical Class

Historical Context of Orthoester Synthesis and Application

The first synthesis of an orthoester was reported in 1854 by Williamson and Kay, who prepared the compound through the reaction of chloroform (B151607) with sodium ethoxide. sigmaaldrich.com Another early method involved the reaction of 1,1,1-trichloroalkanes with sodium alkoxide. ontosight.ai A more general and widely used method for preparing orthoesters is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride. ontosight.ai

Historically, orthoesters have found significant application in various domains of organic synthesis. Since the early 20th century, they have been employed as protecting groups for hydroxyl functionalities, particularly in the complex chemistry of carbohydrates. nih.gov Their role was further expanded with the development of the Johnson-Claisen rearrangement in 1970, a powerful carbon-carbon bond-forming reaction that utilizes orthoesters to generate γ,δ-unsaturated esters. nih.govchemspider.com Furthermore, since the mid-20th century, orthoesters have been crucial reagents in the synthesis of various heterocyclic compounds. chemspider.com

Classification of Orthoesters: Acyclic and Cyclic Variants

Orthoesters can be broadly categorized into two main types: acyclic and cyclic.

Acyclic Orthoesters : These compounds possess an open-chain structure with the general formula RC(OR')₃. ontosight.ai Examples include simple alkyl orthoesters like trimethyl orthoformate and triethyl orthoacetate. sigmaaldrich.comontosight.ai

Cyclic Orthoesters : In this variant, two of the alkoxy groups are part of a ring structure, often formed by the reaction of an orthoester with a diol. These can include bicyclic systems, such as the 4-methyl-2,6,7-trioxa-bicyclo[2.2.2]octan-1-yl (OBO) protecting group, which provides robust protection for carboxylic acids. ontosight.ailabproinc.com Poly(ortho esters) represent a class of polymers containing cyclic orthoester linkages and have been developed for applications like bioerodible drug delivery systems. chemicalbook.com

Positioning of Trimethyl Orthovalerate within the Orthoester Family

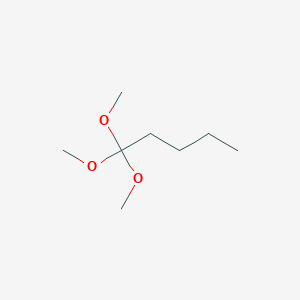

This compound, with the chemical formula CH₃CH₂CH₂CH₂C(OCH₃)₃, is an acyclic orthoester. sigmaaldrich.com It belongs to the sub-family of trimethyl orthoalkanoates, which are characterized by three methoxy (B1213986) groups attached to the central carbon.

Structural Distinctions and Similarities with Other Trimethyl Orthoesters

The primary structural similarity among trimethyl orthoesters is the core C(OCH₃)₃ functional group. The distinction lies in the fourth substituent attached to the central carbon atom (the R group). This variation in the alkyl or aryl group leads to differences in physical properties such as molecular weight, boiling point, and density.

Below is a comparison of this compound with other representative trimethyl orthoesters:

| Compound Name | R Group | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Trimethyl Orthoacetate | Methyl (CH₃) | C₅H₁₂O₃ | 120.15 | 107-109 | ~0.94 |

| Trimethyl Orthobutyrate | Propyl (CH₃CH₂CH₂) | C₇H₁₆O₃ | 148.20 | 145-147 | 0.926 |

| This compound | Butyl (CH₃CH₂CH₂CH₂) | C₈H₁₈O₃ | 162.23 | 164-166 | 0.941 |

| Trimethyl Orthobenzoate | Phenyl (C₆H₅) | C₁₀H₁₄O₃ | 182.22 | 87-88 (at 7 mmHg) | 1.061 |

Data sourced from references sigmaaldrich.comontosight.ainih.govsigmaaldrich.comchemicalbook.comnih.govgreeindustry.comchemicalbook.com

Significance of Alkyl Orthoesters as Valuable Substrates in Organic Transformations

Alkyl orthoesters, including this compound, are highly valuable and versatile substrates in synthetic organic chemistry. sigmaaldrich.com Their utility stems from several key reactive pathways:

Protecting Groups : They are widely used as protecting groups for carboxylic acids and esters. The orthoester functionality is stable under basic and nucleophilic conditions but can be readily hydrolyzed back to the carboxylic acid under mild aqueous acid, making them effective temporary masks for this functional group.

Carbon-Carbon Bond Formation : As mentioned, they are key reactants in the Johnson-Claisen rearrangement. This reaction allows for the stereoselective formation of new carbon-carbon bonds, a fundamental transformation in the synthesis of complex molecules. nih.govgreeindustry.com

Heterocycle Synthesis : Orthoesters serve as building blocks for a wide array of heterocyclic compounds. They can act as a one-carbon electrophile that condenses with dinucleophilic species (like 1,2- or 1,3-diamines and aminoalcohols) to form five- and six-membered rings. chemspider.comacs.org

Scope and Objectives of Research on this compound

Research specifically involving this compound focuses on its application as a synthetic intermediate and its reaction kinetics. The primary objectives of this research include the development of new pharmaceuticals and complex organic molecules.

Key research applications for this compound include:

Pharmaceutical Synthesis : It is a crucial intermediate in the synthesis of various bioactive compounds. Notably, it is used to prepare 1,2,4-triazolo[1,5-c]pyrimidine derivatives, which are investigated as ligands for the human adenosine (B11128) A₃ receptor, a target for various therapeutic areas. chemicalbook.comottokemi.comottokemi.com It also serves as an intermediate for the synthesis of the corticosteroid Betamethasone valerate (B167501). vscl.in

Synthesis of Organic Building Blocks : The compound is used as a precursor for preparing N-sulfonyl and N-sulfinyl imines and imidates, which are important building blocks for further organic synthesis. chemicalbook.comottokemi.com

Derivatization of Biomolecules : It has been used in the preparation of various 9-O-acyl derivatives of N-acetyl- and N-glycoloyl-neuraminic acids (sialic acids), which is important for studying their biological roles. chemicalbook.comsigmaaldrich.com

Heterocycle Synthesis : It is employed in the synthesis of 2-butyl-3-benzimidazolyl-4(3H)-quinazolinones, a class of compounds with potential applications in medicinal chemistry and materials science. chemicalbook.comsigmaaldrich.com

Reaction Kinetics Studies : The unimolecular gas-phase elimination kinetics of this compound have been investigated to understand its thermal decomposition mechanism, which proceeds through a four-membered cyclic transition state. acs.orgnih.gov

Addressing Gaps in Existing Literature

While the chemistry of simple orthoesters like trimethyl orthoformate is well-documented, this compound and other long-chain orthoesters are comparatively less studied. rsc.orgresearchgate.net The existing literature reveals specific gaps in the understanding of its reactivity and applications. For instance, some studies have reported that certain reactions which proceed efficiently with simpler orthoesters fail when this compound is used as the substrate. researchgate.net This suggests that its reactivity profile is not fully understood and that there is a need for more systematic studies to delineate the scope and limitations of its use in organic synthesis.

Furthermore, in multicomponent reactions where this compound has been employed, a decrease in reaction yield has been observed compared to its shorter-chain counterparts. researchgate.net This phenomenon has been attributed to the relatively lower reactivity of long-chain orthoesters, highlighting a need for further research into optimizing reaction conditions to improve efficiency. researchgate.net Although the kinetics of the gas-phase elimination of this compound have been investigated, there is a lack of comprehensive studies on its solution-phase reaction mechanisms, particularly within the context of complex, multi-step synthetic sequences. sigmaaldrich.comresearchgate.net

Contribution to Fundamental Organic Chemistry Principles

The study of this compound contributes to several fundamental principles of organic chemistry. Its synthesis via the Pinner method serves as a practical illustration of this classic named reaction, reinforcing the understanding of reaction pathways involving imidate intermediates. unive.it

Investigations into the homogeneous, unimolecular gas-phase elimination kinetics of this compound have provided valuable data for the field of physical organic chemistry. sigmaaldrich.com These studies allow for a deeper understanding of transition state theory and the electronic effects of substituents on reaction rates and mechanisms. researchgate.netwisc.edu

Moreover, the chemistry of orthoesters is central to the expanding field of dynamic covalent chemistry. rsc.org The acid-catalyzed exchange reaction between orthoesters and a wide range of alcohols is a key reversible reaction. rsc.org The unique tripodal structure of orthoesters like this compound presents opportunities for the construction of novel dynamic systems, such as adaptive polymers and complex host-guest architectures, thereby contributing to the principles of supramolecular chemistry. rsc.org

Implications for Advanced Synthetic Strategies

This compound has demonstrated significant utility as a versatile reagent and intermediate in a variety of advanced synthetic strategies, particularly in the construction of complex organic molecules.

Synthesis of Heterocyclic Compounds: This orthoester is a valuable building block in the synthesis of diverse heterocyclic systems. It has been successfully employed in the preparation of 2-alkyl-substituted 4-aminoimidazo[1,2-a] rsc.orgsigmaaldrich.comresearchgate.nettriazines through a one-pot, three-component reaction. researchgate.net It is also used to synthesize 2-methyl, 2-ethyl, 2-propyl, and 2-butyl-3-benzimidazolyl-4(3H)-quinazolinones. lookchem.comsigmaaldrich.com

Pharmaceutical and Bio-organic Chemistry: The compound serves as a key synthetic intermediate for molecules with potential therapeutic applications. It is used in the synthesis of 1,2,4-triazolo[1,5-c]pyrimidine derivatives, which have been identified as ligands for the human adenosine A3 receptor. lookchem.comunits.it Additionally, it is utilized in the preparation of various 9-O-acyl derivatives of N-acetyl- and N-glycoloyl-neuraminic acid, which are important sialic acids with potential roles in drug discovery and development. lookchem.comsigmaaldrich.com

Multicomponent Reactions (MCRs): this compound is an effective component in MCRs, which are highly efficient processes in modern synthetic chemistry that allow for the construction of complex products in a single step. researchgate.net Its use in a three-component reaction with cyanamide (B42294) and various 2-aminoimidazoles to create a library of novel triazine compounds showcases its utility in generating molecular diversity. researchgate.net

Table 2: Selected Research Applications of this compound

| Application Area | Specific Use | Source |

|---|---|---|

| Heterocyclic Synthesis | Preparation of 2-alkyl substituted 4-aminoimidazo[1,2-a] rsc.orgsigmaaldrich.comresearchgate.nettriazines | researchgate.net |

| Heterocyclic Synthesis | Synthesis of 2-alkyl-3-benzimidazolyl-4(3H)-quinazolinones | lookchem.comsigmaaldrich.com |

| Medicinal Chemistry | Intermediate for 1,2,4-triazolo[1,5-c]pyrimidine derivatives (adenosine A3 receptor ligands) | lookchem.comunits.it |

| Bio-organic Synthesis | Preparation of 9-O-acyl derivatives of N-acetyl- and N-glycoloyl-neuraminic acid | lookchem.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1-trimethoxypentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-5-6-7-8(9-2,10-3)11-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXVVQKJULMMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065654 | |

| Record name | Pentane, 1,1,1-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13820-09-2 | |

| Record name | Trimethyl orthovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13820-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl orthovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1,1,1-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 1,1,1-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trimethoxypentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL ORTHOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0X9MOM6VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Trimethyl Orthovalerate

Established Synthetic Pathways for Trimethyl Orthovalerate

The primary and most well-documented method for synthesizing this compound and related aliphatic orthoesters is the Pinner synthesis. wikipedia.orgwikipedia.org This classical reaction has been adapted and refined over the years to improve yields and operational safety.

Pinner Synthesis and its Adaptations for Aliphatic Orthoesters

The Pinner reaction is a two-step process that converts nitriles into orthoesters. synarchive.com It is a widely used method for the preparation of a variety of orthoesters, including aliphatic ones like this compound. rsc.orgunive.it

The first step of the Pinner synthesis involves the reaction of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl). nrochemistry.comorganic-chemistry.org This acid-catalyzed reaction leads to the formation of an imino ester salt, also known as a Pinner salt. wikipedia.org For the synthesis of this compound, valeronitrile (B87234) would be reacted with methanol (B129727) and HCl. researchgate.net

The reaction mechanism begins with the protonation of the nitrile by the acid, which activates the nitrile for nucleophilic attack by the alcohol. nrochemistry.com The resulting intermediate then undergoes further reaction to form the stable imidate salt. It is crucial to maintain anhydrous (water-free) conditions during this step, as the presence of water can lead to the hydrolysis of the imidate salt to form an ester. wikipedia.orgnrochemistry.com Low temperatures are also favored to prevent the decomposition of the thermodynamically unstable imidate salt. wikipedia.org

A study by Noè, Perosa, and Selva demonstrated the synthesis of trimethyl orthoesters, including this compound, from the corresponding nitriles (valeronitrile in this case) and methanol with gaseous HCl at 5 °C in the absence of other solvents. rsc.orgresearchgate.net This approach yielded the corresponding imidate hydrochlorides in high yields (>90%). researchgate.net

Table 1: Reaction Conditions for Imidate Hydrochloride Formation

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Valeronitrile | Methanol | Gaseous HCl | 5 °C | None | Methyl valerimidate hydrochloride | >90% | researchgate.net |

| Propionitrile | Methanol | Gaseous HCl | 5 °C | None | Methyl propionimidate hydrochloride | >90% | researchgate.net |

| Benzonitrile | Methanol | Gaseous HCl | 5 °C | None | Methyl benzimidate hydrochloride | >90% | researchgate.net |

This table showcases the conditions for the first step of the Pinner synthesis for various nitriles.

The second step of the Pinner synthesis is the alcoholysis of the isolated imidate ester salt. wikipedia.orggoogle.com The imidate salt is treated with an excess of the alcohol, which in the case of this compound synthesis is methanol. unive.it This reaction results in the formation of the desired orthoester and ammonium (B1175870) chloride as a byproduct. wikipedia.org

The alcoholysis of the imidate salt is typically carried out at a slightly elevated temperature to drive the reaction to completion. google.com For instance, the methanolysis of methyl valerimidate hydrochloride to produce this compound can be performed at temperatures ranging from 25 to 65 °C. researchgate.net Following the reaction, the orthoester is isolated and purified, often through distillation. unive.it

In the work by Noè and colleagues, the alcoholysis of methyl valerimidate hydrochloride with excess methanol yielded this compound. unive.it

Table 2: Alcoholysis of Imidate Hydrochlorides to Orthoesters

| Imidate Hydrochloride | Alcohol | Temperature | Product | Isolated Yield | Reference |

|---|---|---|---|---|---|

| Methyl valerimidate hydrochloride | Methanol | 25-65 °C | This compound | 58% | unive.it |

| Methyl propionimidate hydrochloride | Methanol | 25-65 °C | Trimethyl orthopropionate | 59% | unive.it |

This table illustrates the second step of the Pinner synthesis, leading to the formation of trimethyl orthoesters.

Traditional Pinner synthesis often involves the isolation of the intermediate imidate salt, which can be a discontinuous and cumbersome process. google.com To address this, integrated or "one-pot" procedures have been developed. unive.it These methods aim to improve process efficiency, yields, and safety by avoiding the isolation of the potentially unstable imidate intermediate. unive.it

One approach involves carrying out the entire reaction sequence in a single reaction vessel. unive.it After the formation of the imidate salt, excess alcohol is added directly to the reaction mixture to initiate the alcoholysis step. google.com This eliminates the need for filtration and handling of the intermediate salt.

Furthermore, efforts have been made to replace the hazardous gaseous hydrogen chloride with safer alternatives. rsc.org While acids like sulfuric and phosphoric acid have been explored, gaseous HCl often remains the reagent of choice for its efficacy. rsc.org Another strategy to enhance safety and simplify the process is the use of alternative solvents. For example, cyclopentyl methyl ether (CPME) has been proposed as a greener solvent for the Pinner reaction, as it is stable towards HCl and allows for easier product isolation. manufacturingchemist.com The use of 4N-HCl in CPME has been shown to be an effective and safer alternative for the preparation of imino ethers. tandfonline.com Such improvements in the Pinner methodology contribute to making the synthesis of this compound and other orthoesters more efficient and environmentally friendly. unive.itmanufacturingchemist.com

Alternative Synthetic Routes to Orthoesters Relevant to this compound

While the Pinner synthesis is the most common method, other synthetic routes to orthoesters exist and are relevant to the preparation of this compound.

Reaction of Trihalogenated Derivatives with Alkoxides

An older but still relevant method for the synthesis of orthoesters involves the reaction of 1,1,1-trihaloalkanes with a sodium alkoxide. wikipedia.org This method was, in fact, one of the first used to produce orthoesters. wikipedia.org For the synthesis of this compound, the starting material would be 1,1,1-trichloropentane, which is reacted with sodium methoxide. google.com

The reaction proceeds via a nucleophilic substitution mechanism, where three equivalents of the alkoxide displace the three halogen atoms on the starting material, leading to the formation of the orthoester and a sodium halide salt as a byproduct. wikipedia.org

R-CCl₃ + 3 NaOR' → R-C(OR')₃ + 3 NaCl wikipedia.org

While this method is straightforward, it can be limited by the availability and stability of the starting trihalogenated alkane. wikipedia.org A process for preparing orthoesters by reacting 1,1,1-trihaloalkanes with a slurry of the alkali metal alkoxide in the corresponding alcohol has been developed to improve efficiency. google.com

Use of Safer Reagents and Minimized Hazardous Byproducts

The principles of green chemistry also advocate for the use of safer, less toxic reagents and the minimization of hazardous byproducts. unive.it The Pinner synthesis, a common method for preparing orthoesters, traditionally uses reagents that are generally considered less hazardous than those in some alternative routes. unive.it For example, using nitriles and alcohols is preferable to using highly toxic materials like trichloromethylbenzene, which can be used to synthesize aromatic orthoesters. unive.it Efforts to improve the Pinner synthesis have focused on replacing gaseous hydrogen chloride, which poses corrosion risks, with safer acids like sulfuric and phosphoric acids. unive.it These modifications contribute to a safer and more environmentally conscious synthetic process.

Process Intensification Strategies

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.orgnih.gov In the context of this compound synthesis, process intensification can be achieved through several strategies. Integrating reaction and separation steps, using alternative energy sources, and implementing novel process control methods are all examples of process intensification. aiche.org An improved Pinner synthesis of orthoesters, including this compound, demonstrates process intensification by eliminating volatile solvents, using greener reagents, and achieving improved yields and selectivity. unive.it This approach not only reduces the environmental impact but can also lead to more cost-effective and efficient production. aiche.orgnih.gov

Optimization of Synthetic Parameters for this compound

The efficient synthesis of this compound is contingent on the careful optimization of several key reaction parameters. These include the reaction temperature and pressure, the choice and amount of catalyst, and the stoichiometric balance of the reactants. The interplay of these factors significantly influences the reaction's yield, rate, and selectivity.

Temperature and Pressure Effects on Reaction Efficiency

Temperature is a critical parameter in the synthesis of this compound, with optimal conditions varying depending on the specific synthetic route. For instance, in the gas-phase elimination reaction of this compound, the working temperature range is between 313–410 °C, with a pressure range of 40–140 Torr. acs.orgresearchgate.net These reactions are unimolecular and follow a first-order rate law. acs.orgresearchgate.net

In the context of the Pinner reaction, a two-step process, temperature control is crucial for maximizing yield. The initial formation of the imidate hydrochloride intermediate from a nitrile is best conducted at a low temperature of 5 °C. unive.it The subsequent methanolysis of the alkyl imidate salt to form this compound proceeds at a higher temperature range of 25–65 °C. unive.itlookchem.com It is important to note that the two reactions require different temperatures; if residual acid is present in the methanol solution, the imidate salt can revert to the parent nitrile upon heating. unive.it

Other synthetic approaches also highlight the importance of temperature. One method for preparing prednisolone (B192156) valerate (B167501) acetate (B1210297) involves the use of this compound, where the reaction is controlled at a temperature of 20-30 °C. google.com In another synthesis of imidazo[4,5-c]quinoline derivatives, the reaction with this compound is carried out at a reflux temperature of 110 °C in toluene (B28343). nih.govacs.org

| Synthetic Method | Temperature | Pressure | Reference |

|---|---|---|---|

| Gas-Phase Elimination | 313–410 °C | 40–140 Torr | acs.orgresearchgate.net |

| Pinner Reaction (Imidate Formation) | 5 °C | Not Specified | unive.it |

| Pinner Reaction (Methanolysis) | 25–65 °C | Not Specified | unive.itlookchem.com |

| Prednisolone Valerate Acetate Synthesis | 20–30 °C | Not Specified | google.com |

| Imidazo[4,5-c]quinoline Synthesis | 110 °C (reflux) | Not Specified | nih.govacs.org |

Catalyst Selection and Loading

The choice of catalyst and its concentration are pivotal in driving the synthesis of this compound efficiently. Acid catalysts are commonly employed to facilitate the reaction.

In the Pinner reaction, gaseous hydrogen chloride (HCl) is used to produce the imidate hydrochloride intermediate. unive.it For the synthesis of irbesartan, an intermediate is formed by reacting 1-amino-l-cyclopentanocarboxylic acid with this compound in the presence of a catalytic amount (1-5%) of a carboxylic acid, such as acetic acid or formic acid, or a sulphonic acid like methanesulphonic acid or toluenesulphonic acid. google.com

A process for preparing an antiviral agent involves the conversion of a diol to a spiro compound using this compound in the presence of a weak acid catalyst, with pyridinium (B92312) p-toluenesulfonate being a preferred choice. googleapis.com In the synthesis of prednisolone valerate acetate, p-toluenesulfonic acid (PTS) is used as the catalyst, with the loading specified as 2.5-4% of the mass of prednisolone. google.com

| Synthetic Application | Catalyst | Catalyst Loading | Reference |

|---|---|---|---|

| Pinner Reaction | Gaseous Hydrogen Chloride (HCl) | Not specified | unive.it |

| Irbesartan Intermediate Synthesis | Acetic acid, Formic acid, Methanesulphonic acid, or Toluenesulphonic acid | 1-5% | google.com |

| Antiviral Agent Intermediate Synthesis | Pyridinium p-toluenesulfonate | Weak acid catalyst | googleapis.com |

| Prednisolone Valerate Acetate Synthesis | p-Toluenesulfonic acid (PTS) | 2.5-4% of the mass of prednisolone | google.com |

Influence of Reactant Stoichiometry

The stoichiometry of the reactants is a determining factor in the yield and purity of this compound. Adjusting the molar ratios of the starting materials can significantly impact the reaction outcome.

In the Pinner-type synthesis of this compound, the optimal conditions for the formation of the imidate hydrochloride intermediate were found with a molar ratio of nitrile to methanol (MeOH) to hydrogen chloride (HCl) of 1:3:3. unive.it Another study involving the synthesis of dihydropyrans utilized a 2-fold excess of this compound relative to the δ-hydroxy-β-ketoester. whiterose.ac.uk

In the synthesis of polyphenolic imidazo[4,5-c]quinoline derivatives, this compound was used in a 2.5 equivalent excess. nih.gov For the chemical synthesis process of prednisolone valerate acetate, the volume-to-mass ratio of this compound to prednisolone is specified as 1.5-1.75 ml/g. google.com

| Synthetic Method | Reactant Ratio | Reference |

|---|---|---|

| Pinner Reaction (Imidate Formation) | Nitrile : Methanol : HCl = 1 : 3 : 3 (molar ratio) | unive.it |

| Dihydropyran Synthesis | This compound : δ-hydroxy-β-ketoester = 2 : 1 (molar ratio) | whiterose.ac.uk |

| Polyphenolic Imidazo[4,5-c]quinoline Synthesis | This compound = 2.5 equivalents | nih.gov |

| Prednisolone Valerate Acetate Synthesis | This compound : Prednisolone = 1.5-1.75 : 1 (volume/mass ratio in ml/g) | google.com |

Reaction Mechanisms and Kinetics of Trimethyl Orthovalerate Transformations

Gas-Phase Elimination Kinetics of Trimethyl Orthovalerate

Experimental studies conducted in a static system, utilizing Pyrex vessels deactivated with the decomposition products of allyl bromide, have elucidated the kinetic parameters of the homogeneous, gas-phase elimination of this compound. nih.govacs.orgresearchgate.net

The kinetics of the gas-phase elimination of this compound have been studied over a temperature range of 313°C to 410°C and a pressure range of 40 to 140 Torr. nih.govacs.orgresearchgate.netusfq.edu.ec The rate of this reaction is described by the Arrhenius equation, which relates the rate coefficient (k) to the absolute temperature (T).

The specific Arrhenius expression for the homogeneous reaction is: log k (s⁻¹) = (14.00 ± 0.28) - (196.3 ± 1.7 kJ/mol) / (2.303RT) nih.govresearchgate.netacs.orgusfq.edu.ec

This expression demonstrates a high correlation coefficient (r = 0.9999), indicating a strong adherence to the Arrhenius model. nih.govresearchgate.netacs.org

| Parameter | Value |

|---|---|

| Pre-exponential factor (log A, s⁻¹) | 14.00 ± 0.28 |

| Activation Energy (Ea, kJ/mol) | 196.3 ± 1.7 |

| Temperature Range (°C) | 313–410 |

| Pressure Range (Torr) | 40–140 |

| Correlation Coefficient (r) | 0.9999 |

The unimolecular elimination reaction of this compound yields two primary products. nih.govacs.org These products have been identified through gas chromatography/mass spectrometry (GC/MS) as methanol (B129727) and the corresponding unsaturated ketal, specifically 1,1-dimethoxypent-1-ene. acs.orgresearchgate.netresearchgate.netusfq.edu.ec The formation of these specific products is a key piece of evidence supporting the proposed reaction mechanism.

Mechanistic Postulations for Thermal Decomposition

Theoretical calculations and experimental observations have led to the postulation of a detailed mechanism for the thermal decomposition of this compound.

The thermal decomposition is believed to proceed through a molecular, concerted, nonsynchronous mechanism involving a four-membered cyclic transition state. nih.govacs.orgresearchgate.netusfq.edu.ec This hypothesis is supported by the high value of the pre-exponential factor (log A > 13.2) and positive entropy of activation. acs.org In this transition state, the oxygen atom of one of the methoxy (B1213986) groups abstracts a hydrogen atom from the adjacent carbon (the α-carbon of the valerate (B167501) group). nih.govacs.orgresearchgate.netusfq.edu.ec This concerted process leads directly to the formation of methanol and the unsaturated ketal without the involvement of free-radical intermediates. acs.org

The rate-determining step of the reaction is the polarization of one of the C-OCH3 bonds. nih.govacs.orgresearchgate.netusfq.edu.ec Theoretical calculations indicate that a partial positive charge (δ+) develops on the central carbon atom, while a partial negative charge (δ-) develops on the oxygen of the departing methoxy group (Cδ+···δ-OCH3). nih.govacs.orgusfq.edu.ec This polarization increases the electron density and nucleophilicity of the oxygen atom, facilitating the abstraction of the nearby hydrogen atom and driving the reaction through the four-membered cyclic transition state to form the final products. nih.govresearchgate.netusfq.edu.ec

Influence of Substituent Electron Density on Decomposition Rates

The thermal decomposition of this compound in the gas phase is a unimolecular elimination reaction that follows a first-order rate law. acs.orgresearchgate.net The stability and decomposition rate of orthoesters like this compound are significantly influenced by the electronic properties of substituents on the molecule.

Theoretical and experimental studies reveal that the decomposition proceeds through a polar concerted four-membered cyclic transition state. researchgate.net The rate-determining step in this mechanism is the polarization of a carbon-oxygen bond (C−OCH₃), creating a partial positive charge (δ+) on the central carbon and a partial negative charge (δ−) on the oxygen atom of the methoxy group. acs.orgresearchgate.net

Electron-donating substituents enhance the rate of decomposition. acs.orgvulcanchem.com These groups increase the electron density at the reaction center, which stabilizes the developing positive charge on the central carbon atom in the transition state. acs.orgresearchgate.net This stabilization lowers the activation energy of the reaction, thus accelerating the decomposition. Conversely, electron-withdrawing substituents destabilize this positive charge, which retards the reaction rate. acs.orgresearchgate.net An increased electron density on the methoxy oxygen also facilitates the abstraction of a hydrogen atom from an adjacent C-H bond, leading to the formation of methanol and the corresponding unsaturated ketal. acs.orgresearchgate.net

Synchronicity Parameters of Elimination Reactions

The concept of synchronicity is used to describe the degree to which bond-forming and bond-breaking events occur simultaneously in a concerted reaction. nih.govmdpi.com A perfectly synchronous reaction has a synchronicity parameter of 1, while a completely asynchronous reaction has a parameter of 0. mdpi.com

Computational studies, particularly using Density Functional Theory (DFT), indicate that the gas-phase elimination of trimethyl orthoesters proceeds through a concerted but non-synchronous, or asynchronous, mechanism. acs.orgresearchgate.netnih.gov The transition state involves a four-membered ring arrangement. nih.govresearchgate.net The asynchronicity arises because the various bond-breaking and bond-forming processes are not equally advanced at the transition state.

The polarization of the C−OCH₃ bond is considered the rate-determining step, suggesting that this bond cleavage is more advanced than other events, such as hydrogen transfer, in the transition state. acs.orgnih.gov Studies comparing different orthoesters have shown that ethyl orthoesters tend to react via a more polar and more asynchronous mechanism compared to their methyl counterparts like this compound. nih.govresearchgate.netcolab.wsacs.org

Acid-Catalyzed Hydrolysis and Transesterification Mechanisms

The hydrolysis of orthoesters such as this compound is a classic example of a reaction subject to general acid catalysis. acs.orgepa.gov The mechanism is a multi-step process that ultimately converts the orthoester into a carboxylic ester and alcohols.

Formation of Cyclic Intermediates in Hydrolysis

The acid-catalyzed hydrolysis of orthoesters proceeds through resonance-stabilized carboxonium ion intermediates. researchgate.net The reaction is generally considered to follow a unimolecular A-1 mechanism. researchgate.net In the initial step, one of the alkoxy groups is protonated by an acid catalyst. This is followed by the departure of an alcohol molecule, leading to the formation of a dialkoxycarboxonium ion. This cationic intermediate is stabilized by resonance, with the positive charge delocalized between the central carbon and the two remaining oxygen atoms.

While acyclic orthoesters like this compound form these open-chain carboxonium ions, the hydrolysis of cyclic orthoesters explicitly involves the formation of cyclic intermediates, such as the 1,3-dioxolan-2-ylium cation. researchgate.netbeilstein-journals.org In some synthetic applications, orthoesters react with diols to intentionally form cyclic orthoester intermediates, which can then undergo further reactions. unive.it

Mechanistic Pathways of Orthoester Hydrolysis to Esters and Alcohols

The established mechanistic pathway for the acid-catalyzed hydrolysis of an orthoester to a carboxylic ester and alcohols involves several distinct stages. acs.orgresearchgate.netbeilstein-journals.org

Protonation: The reaction begins with the rapid and reversible protonation of one of the oxygen atoms of the orthoester by an acid catalyst (H-A).

Formation of a Carboxonium Ion: The protonated orthoester then undergoes a slow, rate-determining cleavage of a carbon-oxygen bond, eliminating a molecule of alcohol (R'OH) to form a resonance-stabilized dialkoxycarboxonium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion.

Formation of a Hemiorthoester: Deprotonation of the resulting oxonium ion by a base (e.g., water or the conjugate base of the catalyst, A⁻) yields a neutral hemiorthoester intermediate.

Final Conversion to Ester: This hemiorthoester is itself unstable under acidic conditions. It undergoes further protonation on another alkoxy group, followed by the elimination of a second molecule of alcohol, to form a protonated ester. Final deprotonation yields the stable carboxylic ester product.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations have become an indispensable tool for elucidating the detailed mechanisms of organic reactions, including the transformations of this compound.

Density Functional Theory (DFT) Calculations for Activation Energies and Transition States

Density Functional Theory (DFT) has been extensively used to study the gas-phase elimination kinetics of this compound. acs.orgresearchgate.net These theoretical calculations provide valuable insights into the reaction's energetic landscape and the geometry of its transition state.

Various DFT methods, including B3LYP, B3PW91, MPW1PW91, and PBEPBE, have been employed in conjunction with basis sets like 6-31G(d,p) and 6-31++G**. acs.orgnih.govacs.org The calculations consistently predict a concerted, non-synchronous mechanism that proceeds via a four-membered cyclic transition state. nih.govacs.org Theoretical results for activation energies and enthalpies show reasonably good agreement with experimental data. acs.orgresearchgate.net For instance, the experimental activation energy for the homogeneous, unimolecular gas-phase elimination of this compound has been determined to be 196.3 ± 1.7 kJ/mol. acs.orgresearchgate.net

The table below presents computationally derived activation parameters for the decomposition of this compound using different DFT methods. These calculations help to quantify the energy barrier for the reaction and analyze the structure of the transition state.

Table 1: Calculated Enthalpy (Δ‡H) and Gibbs Free Energy (Δ‡G) of Activation for this compound Decomposition. Data sourced from computational studies. smolecule.com

Applications of Trimethyl Orthovalerate in Organic Synthesis

Use as a Protecting Group in Organic Transformations

In multistep organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.orgslideshare.net This temporary modification is achieved by introducing a "protecting group," which is later removed in a "deprotection" step to restore the original functionality. wikipedia.org Orthoesters, including trimethyl orthovalerate, are effective for this purpose.

Protection of Carboxylic Acids

Carboxylic acids can be protected by converting them into orthoesters. libretexts.org This strategy is useful when other parts of the molecule need to undergo reactions under conditions that would adversely affect a free carboxylic acid group. The protection is typically achieved by reacting the carboxylic acid with the orthoester. The resulting protected group is stable to various reagents but can be readily removed. Deprotection is accomplished by hydrolysis with mild aqueous acid, which converts the orthoester back to an ester, which can then be fully hydrolyzed to the carboxylic acid. libretexts.org

Selective Esterification of Hydroxyl Groups (e.g., in Steroidal Derivatives)

This compound is employed in the selective modification of hydroxyl (-OH) groups within complex molecules. A notable application is its use in the preparation of various 9-O-acyl derivatives of N-acetyl- and N-glycoloyl-neuraminic acid. sigmaaldrich.comcookechem.comchemicalbook.com This reaction demonstrates the utility of this compound in targeting specific hydroxyl positions for acylation, a crucial transformation in the synthesis of biologically relevant sialic acid derivatives. While the selective functionalization of hydroxyl groups in steroids is a significant area of research, often involving reagents like boronate esters or silyl (B83357) ethers, the use of this compound is specifically documented for molecules like neuraminic acid derivatives. nih.gov

Role in Heterocycle Synthesis

Orthoesters are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. semanticscholar.org this compound provides a five-carbon chain that can be incorporated into various ring systems.

Synthesis of Nitrogen-Containing Heterocycles

This compound is a key reagent in the construction of several important classes of nitrogen-containing heterocycles.

Research has shown that this compound is utilized in the synthesis of a series of 2-alkyl-3-benzimidazolyl-4(3H)-quinazolinones. sigmaaldrich.comcookechem.comchemicalbook.comchemdad.com In these syntheses, the orthoester acts as a cyclizing agent and a source of the alkyl group at the 2-position of the quinazolinone ring. This method allows for the creation of a library of related compounds with potential applications in materials science and pharmaceuticals. lookchem.com

| Starting Material | Reagent | Product |

| 2-(1H-Benzimidazol-2-yl)aniline | This compound | 2-Butyl-3-benzimidazolyl-4(3H)-quinazolinone |

| 2-(1H-Benzimidazol-2-yl)aniline | Other Orthoesters (e.g., Trimethyl orthobutyrate) | 2-Propyl-3-benzimidazolyl-4(3H)-quinazolinone |

| 2-(1H-Benzimidazol-2-yl)aniline | Other Orthoesters (e.g., Trimethyl orthopropionate) | 2-Ethyl-3-benzimidazolyl-4(3H)-quinazolinone |

| 2-(1H-Benzimidazol-2-yl)aniline | Other Orthoesters (e.g., Trimethyl orthoacetate) | 2-Methyl-3-benzimidazolyl-4(3H)-quinazolinone |

This table illustrates how different orthoesters, including this compound, are used to synthesize various 2-alkyl substituted quinazolinones. sigmaaldrich.comcookechem.com

This compound is a component in the one-pot, three-component synthesis of novel 2-alkyl substituted 4-aminoimidazo[1,2-a] cookechem.comCurrent time information in Bangalore, IN.nih.govtriazines. nih.govrsc.orgresearchgate.net The imidazo[1,2-a] cookechem.comCurrent time information in Bangalore, IN.nih.govtriazine core is a recognized scaffold in medicinal chemistry, with derivatives showing potential as anticancer and antiviral agents. nih.govnih.gov The synthesis involves the reaction of a 2-aminoimidazole, cyanamide (B42294), and a trialkyl orthoester, such as this compound, often under microwave irradiation. nih.govrsc.org Research findings indicate that the yield of the final product is influenced by the chain length of the orthoester; longer chain orthoesters like this compound tend to result in lower yields compared to those with shorter alkyl chains, such as triethyl orthoacetate, which is attributed to lower reactivity. nih.govrsc.org

| Component 1 | Component 2 | Component 3 (Orthoester) | Product Class |

| 2-Aminoimidazole | Cyanamide | This compound | 2-Butyl-4-aminoimidazo[1,2-a] cookechem.comCurrent time information in Bangalore, IN.nih.govtriazine |

| 2-Aminoimidazole | Cyanamide | Triethyl Orthobutyrate | 2-Propyl-4-aminoimidazo[1,2-a] cookechem.comCurrent time information in Bangalore, IN.nih.govtriazine |

| 2-Aminoimidazole | Cyanamide | Triethyl Orthopropionate | 2-Ethyl-4-aminoimidazo[1,2-a] cookechem.comCurrent time information in Bangalore, IN.nih.govtriazine |

| 2-Aminoimidazole | Cyanamide | Triethyl Orthoacetate | 2-Methyl-4-aminoimidazo[1,2-a] cookechem.comCurrent time information in Bangalore, IN.nih.govtriazine |

This table outlines the reactants in the three-component synthesis of Imidazo[1,2-a] cookechem.comCurrent time information in Bangalore, IN.nih.govtriazine derivatives. nih.govrsc.org

1H-Imidazoles

This compound plays a key role in the derivatization of imidazoles, a class of nitrogen-containing heterocycles with significant biological activity. In the synthesis of gluco-1H-imidazoles, which are potent inhibitors of β-glucosidases, this compound is employed to introduce an alkyl substituent onto the imidazole (B134444) ring. semanticscholar.orgnih.gov

The synthesis involves the reaction of a diamino cyclitol with this compound, which leads to the formation of a 2-butyl-substituted imidazoline (B1206853) intermediate. semanticscholar.orgacs.org Subsequent oxidation and deprotection steps yield the final 2-butyl-1H-imidazole product. semanticscholar.orgacs.org This derivatization has been shown to enhance the inhibitory potency of the resulting gluco-1H-imidazole. nih.govacs.org For instance, the attachment of a butyl group to the gluco-1H-imidazole scaffold resulted in a modest increase in inhibitory potency against certain enzymes and nanomolar potency against sweet almond β-glucosidase and the human enzyme GBA1. nih.govacs.org

The reaction conditions for the initial condensation step typically involve reacting the diamino cyclitol with this compound in a suitable solvent like hexafluoroisopropanol (HFIP) at room temperature. semanticscholar.orgacs.org

Table 1: Synthesis of 2-butyl-1H-imidazole using this compound

| Reactant | Reagent | Product | Reference |

| Diamino cyclitol | This compound | 2-butyl-1H-imidazole derivative | semanticscholar.orgacs.org |

Synthesis of Oxygen-Containing Heterocycles

Dihydropyran Derivatives

This compound is utilized in a Maitland-Japp inspired synthesis of dihydropyran-4-ones. This reaction involves the treatment of a 5-hydroxy-β-ketoester with this compound in the presence of acetic anhydride. The reaction, often facilitated by microwave heating, proceeds to give the corresponding methyl 2-((benzyloxy)methyl)-6-butyl-4-oxo-3,4-dihydro-2H-pyran-5-carboxylate in good yield.

Spiro Pyrazol-3-one Derivatives (SPOs)

In the synthesis of spiro pyrazol-3-one derivatives (SPOs), this compound serves as a key reagent for the construction of the spirocyclic system. The thermal treatment of a pyrazole-thiazolidine derivative with various orthoesters, including this compound, in refluxing toluene (B28343) leads to a C-attack nucleophilic substitution, followed by an intramolecular cyclization/elimination sequence. This one-pot reaction affords the corresponding SPOs in moderate to good yields. This method provides a facile and efficient route to novel spiro[cyclobutathiazole-4,4'-pyrazole] derivatives.

Synthesis of Sulfur-Containing Heterocycles

Thiadiazoles

While direct examples of this compound in thiadiazole synthesis are not extensively documented in the provided search results, the general application of orthoesters in the synthesis of 1,3,4-thiadiazoles suggests its potential utility. A common method involves the condensation of thiosemicarbazide (B42300) with an orthoester. semanticscholar.org This reaction proceeds through the formation of a 1-(1-alkoxyalkylidene)thiosemicarbazide intermediate, which can then be cyclized to the thiadiazole ring. semanticscholar.org By analogy, reacting thiosemicarbazide with this compound would be expected to introduce a butyl group at the 2-position of the resulting thiadiazole.

Derivatization of Biologically Active Molecules

This compound has been successfully employed in the derivatization of biologically active molecules to modify their properties and enhance their efficacy. A notable example is the derivatization of gluco-1H-imidazoles, which are known β-glucosidase inhibitors. nih.govacs.org

By reacting the precursor diamino cyclitol with this compound, a butyl group is introduced at the 2-position of the imidazole ring. semanticscholar.orgacs.org This modification has been shown to increase the inhibitory potency of the gluco-1H-imidazole. nih.govacs.org Specifically, the resulting 2-butyl-gluco-1H-imidazole exhibited nanomolar inhibition of human lysosomal glucosylceramidase (GBA1), an enzyme implicated in Gaucher disease. nih.gov This demonstrates the utility of this compound in fine-tuning the biological activity of complex molecules.

Another documented application is the use of this compound in the preparation of various 9-O-acyl derivatives of N-acetyl- and N-glycoloyl-neuraminic acid. sigmaaldrich.com These derivatives are of interest in the development of new pharmaceutical agents.

Table 2: Examples of Biologically Active Molecules Derivatized with this compound

| Original Molecule | Derivatized Product | Biological Target/Application | Reference |

| Gluco-1H-imidazole precursor | 2-butyl-gluco-1H-imidazole | β-glucosidase inhibitor (GBA1) | nih.govacs.org |

| N-acetyl- and N-glycoloyl-neuraminic acid | 9-O-acyl derivatives | Pharmaceutical development | sigmaaldrich.com |

Acylation of Sialic Acid Derivatives (e.g., 9-O-acyl derivatives of N-acetyl- and N-glycoloyl-neuraminic acid)

This compound has been effectively utilized in the regioselective acylation of sialic acid derivatives. nih.govsigmaaldrich.com Specifically, it is employed in the synthesis of 9-O-acyl derivatives of N-acetylneuraminic acid (Neu5Ac) and N-glycoloyl-neuraminic acid. nih.govsigmaaldrich.com This selective acylation at the 9-position is significant as O-acetylation of sialic acids can influence biological events such as cell differentiation, tumor growth, and microbial infections. nih.gov

The reaction involves the use of this compound to introduce a valeroyl group at the C-9 position of the sialic acid backbone. nih.gov This process is regioselective, indicating a preference for the formation of an internal orthoester intermediate that facilitates the acylation at the desired position. nih.gov The structures of the resulting 9-O-acylated derivatives are typically confirmed using NMR spectroscopy. nih.gov

Below is a table summarizing the use of various orthoesters in the synthesis of 9-O-acyl derivatives of Neu5Ac, yielding the corresponding acylated products in good yields. nih.gov

| Orthoester | Corresponding 9-O-acyl derivative |

| Trimethyl orthoformate | 9-O-formyl-Neu5Ac |

| Trimethyl orthoacetate | 9-O-acetyl-Neu5Ac |

| Trimethyl orthobutyrate | 9-O-butyryl-Neu5Ac |

| This compound | 9-O-valeroyl-Neu5Ac |

| Trimethyl orthobenzoate | 9-O-benzoyl-Neu5Ac |

Modifications of Glucopyranose Mimics for Enzyme Inhibition Studies

While direct research on the use of this compound for modifying glucopyranose mimics for enzyme inhibition studies is not extensively detailed in the provided context, the analogous application in sialic acid chemistry suggests its potential utility. The selective acylation capabilities demonstrated with sialic acids could theoretically be applied to glucopyranose mimics to synthesize modified structures for studying enzyme-substrate interactions and developing enzyme inhibitors.

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov this compound has been explored as a component in MCRs, although its reactivity can be influenced by factors such as the reaction conditions and the length of its alkyl chain. rsc.orgscispace.com

In the synthesis of 2-alkyl-substituted 4-aminoimidazo[1,2-a] sigmaaldrich.comscispace.comCurrent time information in Bangalore, IN.triazines via a three-component reaction, this compound was one of the orthoesters investigated. rsc.orgscispace.com

Efficiency under Conventional and Microwave Heating

The efficiency of MCRs involving orthoesters can be influenced by the heating method. Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times and improved yields compared to conventional heating. nih.govnih.gov

In the context of the three-component synthesis of 4-amino-2-methyl-7-phenylimidazo[1,2-a] sigmaaldrich.comscispace.comCurrent time information in Bangalore, IN.triazine, a model reaction was successfully performed under both microwave irradiation and conventional heating. nih.gov An attempt to carry out the MCR under reflux in ethyl acetate (B1210297) for 12 hours was unsuccessful. However, when the reaction was conducted in a sealed vessel using fast conventional heating that mimicked the optimized microwave conditions, the desired product was obtained in a comparable yield (54% for conventional heating versus 60% for microwave). nih.gov This suggests that for this specific MCR, the primary effect of microwave irradiation is thermal, accelerating the reaction through rapid heating rather than non-thermal microwave effects. nih.gov

The following table presents a comparison of yields for the synthesis of a benzotriazole (B28993) derivative using both conventional and microwave-assisted methods, illustrating the general trend of improved efficiency with microwave heating. nih.gov

| Method | Reaction Time | Yield (%) |

| Conventional (Reflux) | 4 h | 72 |

| Microwave | 4 min 30 s | 83 |

Influence of Orthoester Chain Length on Reactivity and Yields

The length of the alkyl chain in the orthoester can significantly impact the reactivity and yield of MCRs. rsc.orgscispace.com In the synthesis of a library of 2-alkyl-4-amino-7-arylimidazo[1,2-a] sigmaaldrich.comscispace.comCurrent time information in Bangalore, IN.triazines, a general trend was observed where an increase in the length of the alkyl chain of the orthoester led to a decrease in the isolated yields. rsc.orgscispace.com

The yields of compounds prepared using triethyl orthoacetate and triethyl orthopropionate were substantially higher than those obtained with triethyl orthobutyrate and this compound. rsc.orgscispace.com This decrease in yield with longer chain orthoesters is attributed to their relatively lower reactivity. scispace.com

The data below illustrates the effect of the orthoester type on the yield of the resulting 2-alkyl-4-amino-7-phenylimidazo[1,2-a] sigmaaldrich.comscispace.comCurrent time information in Bangalore, IN.triazines.

| Orthoester | R-group in Product | Yield Range (%) |

| Triethyl orthoacetate | Methyl | Higher |

| Triethyl orthopropionate | Ethyl | Higher |

| Triethyl orthobutyrate | Propyl | Lower |

| This compound | Butyl | Lower |

Solvent-Free Conditions and Aqueous Media in Orthoester Applications

The use of solvent-free conditions and aqueous media in organic synthesis aligns with the principles of green chemistry by reducing or eliminating the use of volatile and toxic organic solvents. rsc.org Orthoesters, including this compound, have been utilized in reactions under these environmentally benign conditions. rsc.org

Reactions performed under solvent-free conditions are considered eco-friendly. rsc.org While specific examples detailing the use of this compound under solvent-free or aqueous conditions are limited in the provided search results, the broader context of orthoester chemistry indicates a trend towards these greener methodologies. rsc.org However, it is noted that some reactions involving orthoesters, such as certain dithiocarbamic acid salt reactions, have failed with longer chain orthoesters like orthovalerate. rsc.orgresearchgate.net A patent for the synthesis of nitrobiphenyls mentions this compound as a potential solvent in an anhydrous system. google.com

Computational and Theoretical Studies Beyond Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the properties of molecules like trimethyl orthovalerate at a level of detail that is often inaccessible through experimental methods alone. These theoretical studies offer deep insights into the molecule's electronic structure, reactivity, and conformational preferences.

Advanced Analytical Techniques in Trimethyl Orthovalerate Research

Spectroscopic Characterization (beyond basic identification)

Spectroscopic techniques are indispensable for detailed structural and quantitative analysis in research involving trimethyl orthovalerate.

NMR spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone for the unambiguous structural confirmation of molecules synthesized using this compound. In the synthesis of novel spiro[cyclobutathiazole-4,4'-pyrazole] derivatives, a reaction between a pyrazole-thiazolidine compound and this compound yielded the expected spiro product. clockss.org The structure of this new compound was rigorously confirmed through detailed analysis of its ¹H and ¹³C NMR spectra, which revealed characteristic signals for the newly introduced butyl group and the spiro carbon. clockss.org

Similarly, when this compound is used as a reagent to introduce a butyl group in the synthesis of potential Toll-like receptor 7 (TLR7) agonists, ¹H NMR is employed to verify the final structure. acs.org For instance, the reaction of a precursor with this compound, followed by purification, yielded a product whose ¹H NMR spectrum confirmed the successful installation of the butyl group. acs.org Furthermore, in the field of carbohydrate chemistry, this compound is used for the regioselective 9-O-acylation of N-acetylneuraminic acid (Neu5Ac). The structures of the resulting 9-O-valeryl derivatives were unequivocally confirmed by their NMR spectra, which provided clear evidence of acylation at the 9-position. nih.gov

Gas chromatography is a vital tool for monitoring the progress and determining the kinetics of reactions involving this compound, particularly in gas-phase elimination studies. In these experiments, the purity of this compound and the quantitative analysis of the reaction products are determined using a gas chromatograph, often equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID). researchgate.netresearchgate.net

Kinetic studies of the unimolecular gas-phase elimination of this compound have been conducted in static systems, where the reaction vessels are deactivated to prevent surface reactions. nih.gov The reaction follows a first-order rate law and is monitored by periodically sampling the reaction mixture and analyzing it by GC to quantify the formation of products like methanol (B129727) and the corresponding unsaturated ketal. researchgate.netnih.gov This quantitative data allows for the determination of rate coefficients and the Arrhenius parameters, which describe the temperature dependence of the reaction rate. nih.gov For the gas-phase elimination of this compound, the rate coefficients have been determined over a temperature range of 313-410 °C. researchgate.netnih.gov

Table 1: Arrhenius Parameters for the Gas-Phase Elimination of this compound

| Parameter | Value | Reference |

|---|---|---|

| log k (s⁻¹) | [(14.00 ± 0.28) - (196.3 ± 1.7) (kJ/mol)] (2.303RT)⁻¹ | nih.gov |

| Temperature Range | 313-410 °C | researchgate.netnih.gov |

| Pressure Range | 40-140 Torr | researchgate.netnih.gov |

This interactive table summarizes the experimentally determined kinetic parameters for the unimolecular decomposition of this compound in the gas phase.

Mass spectrometry, often coupled with gas chromatography (GC/MS), is a powerful technique for identifying the products of reactions involving this compound and gaining insights into reaction mechanisms. In studies of the thermal decomposition of orthoesters, GC/MS is used to identify the resulting products, such as the corresponding methyl ketene (B1206846) acetal (B89532) and methanol. researchgate.net

In more complex synthetic applications, high-resolution mass spectrometry (HRMS) provides exact mass measurements, which are crucial for confirming the elemental composition of novel compounds. For example, in the synthesis of gluco-1H-imidazole, which utilized this compound, the final product was characterized by HRMS using an electrospray ionization (ESI) source on an Orbitrap mass spectrometer to confirm its molecular formula. acs.org Similarly, ESI-Time-of-Flight (ESI-TOF) mass spectrometry has been used to confirm the mass of potential TLR7 agonists synthesized using this compound. acs.org Theoretical studies on the gas-phase elimination kinetics of this compound suggest a molecular concerted nonsynchronous mechanism, and the products identified by MS, such as methanol and the corresponding unsaturated ketal, support the proposed mechanistic pathway. researchgate.netnih.gov

Chromatographic Methods for Isolation and Purification of Intermediates and Products

Chromatographic techniques are essential for the isolation and purification of the intermediates and final products from reactions involving this compound. Given the often complex mixtures that result from organic synthesis, chromatography is the primary method for obtaining pure compounds for subsequent analysis and characterization.

Flash column chromatography using silica (B1680970) gel is a standard and widely reported method for purifying products derived from this compound. acs.orgrsc.orgwhiterose.ac.uk For example, the purification of 2-butyl-substituted heterocyclic compounds and various dihydropyran derivatives synthesized using this compound was achieved using this technique. acs.orgrsc.orgwhiterose.ac.uk The choice of solvent system (eluent), such as hexane-ethyl acetate (B1210297) or methanol in dichloromethane, is optimized to achieve effective separation of the desired product from unreacted starting materials and byproducts. acs.orgwhiterose.ac.uk In the synthesis of 9-O-acyl sialic acids, the final acylated products were purified by column chromatography. nih.gov Additionally, in the synthesis of immune response modifier (IRM) compounds, conventional separation and purification techniques, including column chromatography, are noted as essential for isolating the target molecules. googleapis.com

Future Directions and Emerging Research Avenues

Exploration of Novel Trimethyl Orthovalerate Derivatives

The synthesis of novel derivatives using this compound as a starting material is a burgeoning area of research. Scientists are exploring its use in creating a diverse range of molecules with potential applications in pharmaceuticals and materials science. For instance, this compound has been instrumental in the synthesis of various 9-O-acyl derivatives of N-acetyl- and N-glycoloyl-neuraminic acid. sigmaaldrich.comlookchem.com It is also a key reagent in the preparation of 2-alkyl-substituted 4-aminoimidazo[1,2-a] Current time information in Bangalore, IN.vulcanchem.comclockss.orgtriazines, spiro[cyclobutathiazole-4,4'-pyrazole] derivatives, and polyphenolic imidazo[4,5-c]quinoline derivatives. clockss.orgscispace.comnih.govacs.org

Recent studies have demonstrated its utility in producing 2-butyl-1H-imidazole and its derivatives, which are of interest for their potential biological activities. acs.org Furthermore, its role in the synthesis of 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ), a potent Toll-like receptor 7 (TLR7) agonist, highlights its importance in developing new immunomodulatory agents. nih.gov The exploration of novel derivatives is expected to yield compounds with tailored properties for specific applications, driven by the need for new therapeutic agents and advanced materials.

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and sustainable chemical manufacturing. While specific research on this compound in flow chemistry is still emerging, the principles of this technology are highly applicable to reactions involving this compound. Flow chemistry offers numerous advantages, including enhanced reaction control, improved safety, and the potential for seamless scale-up.

The development of novel procedures for the synthesis of trimethyl orthoesters in the absence of additional solvents, such as through the Pinner reaction, showcases a move towards greener and more efficient processes. unive.it The lower reactivity of long-chain orthoesters like this compound compared to their shorter-chain counterparts can be a factor in designing continuous flow reactions. scispace.comrsc.org Future research will likely focus on optimizing reaction conditions for this compound in continuous flow systems, potentially leading to on-demand synthesis of its derivatives.

Further Elucidation of Complex Reaction Mechanisms (e.g., in vivo or in complex media)

A deeper understanding of the reaction mechanisms of this compound, particularly in complex environments such as biological systems or intricate chemical mixtures, is crucial for advancing its applications. researchgate.net Experimental and theoretical studies on the gas-phase elimination kinetics of this compound have provided valuable insights into its unimolecular decomposition. researchgate.netacs.org These studies suggest a concerted, nonsynchronous mechanism where the polarization of the C-OCH3 bond is the rate-determining step. researchgate.netacs.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways and energetics of orthoester reactions. mdpi.comacs.orgnih.gov Future research will likely employ more sophisticated computational models to simulate the behavior of this compound in vivo and in complex media, providing a more accurate prediction of its reactivity and stability. researchgate.net This knowledge is essential for designing prodrugs that release an active compound under specific physiological conditions or for understanding the environmental fate of materials derived from it.

Development of New Catalytic Systems for this compound Transformations

The development of novel and more efficient catalytic systems is key to unlocking the full synthetic potential of this compound. While some transformations can be achieved through thermal or acid-catalyzed conditions, the use of selective catalysts can lead to higher yields, reduced reaction times, and milder reaction conditions. For example, the synthesis of spirocyclic orthoesters has been achieved using rhodium catalysts. researchgate.net

Future research will likely focus on developing catalysts that can selectively activate the different bonds within the this compound molecule, allowing for precise control over the reaction outcome. This could include the design of new transition metal catalysts, organocatalysts, and even biocatalysts (enzymes) for specific transformations. The development of such catalytic systems would significantly expand the synthetic utility of this compound.

Applications in Materials Science and Polymer Chemistry

This compound is an emerging building block in the fields of materials science and polymer chemistry. vulcanchem.comdataintelo.combldpharm.com Its unique structure allows for its incorporation into polymers to create materials with specialized properties. For instance, it can be used in the production of specialty polymers and for the modification of existing polymer characteristics. vulcanchem.com

The ability of orthoesters to undergo acid-catalyzed hydrolysis makes them attractive for creating degradable polymers for applications such as drug delivery systems, temporary adhesives, and environmentally friendly plastics. The reactivity of this compound can be tuned, with electron-rich orthoesters being significantly more reactive than electron-deficient ones. rsc.org This tunable degradation is a key feature for designing smart materials that respond to specific environmental triggers. Future research will likely explore the synthesis of a wider range of polymers and copolymers incorporating this compound to develop advanced materials with tailored mechanical, thermal, and degradation properties.

Advanced Computational Studies for Predictive Modeling of Reactivity and Selectivity

Advanced computational studies are becoming increasingly vital for predicting the reactivity and selectivity of chemical reactions involving this compound. researchgate.net Theoretical calculations have already been successfully employed to study the gas-phase elimination kinetics and reaction mechanisms of this and related orthoesters. researchgate.netacs.orgacs.org These studies have provided good agreement with experimental data and have offered deep insights into the transition state structures and electronic distributions. researchgate.net

Future research will leverage more powerful computational methods and machine learning algorithms to develop highly accurate predictive models. These models will be able to forecast the outcome of reactions under various conditions, including different solvents, catalysts, and temperatures. This predictive capability will accelerate the discovery of new reactions and the optimization of existing processes, reducing the need for extensive experimental screening. By combining computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space accessible from this compound.

Data Tables

Table 1: Research on Novel this compound Derivatives

| Derivative Class | Synthetic Application | Reference(s) |

| 9-O-Acyl Sialic Acids | Synthesis of acylated derivatives of N-acetyl- and N-glycoloyl-neuraminic acid. | nih.gov, sigmaaldrich.com |

| Imidazo[1,2-a] Current time information in Bangalore, IN.vulcanchem.comclockss.orgtriazines | One-pot, three-component synthesis of 2-alkyl-substituted 4-aminoimidazo[1,2-a] Current time information in Bangalore, IN.vulcanchem.comclockss.orgtriazines. | scispace.com, rsc.org |

| Spiro[cyclobutathiazole-4,4'-pyrazole]s | Synthesis of novel spiro pyrazole (B372694) derivatives. | clockss.org |

| Polyphenolic Imidazo[4,5-c]quinolines | Synthesis of derivatives to modulate Toll-like receptor-7 agonistic activity. | nih.gov, acs.org |

| 2-Butyl-1H-imidazoles | Synthesis of gluco-1H-imidazole derivatives as potential glucosidase inhibitors. | acs.org |

| 1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ) | Crucial cyclization step in the synthesis of this TLR7 agonist. | nih.gov |

Table 2: Investigated Applications of this compound

| Field | Specific Application | Key Findings | Reference(s) |

| Organic Synthesis | Reagent for the synthesis of various heterocyclic compounds. | Efficiently used in multicomponent reactions and for the construction of complex molecular scaffolds. | clockss.org, scispace.com, nih.gov, rsc.org, acs.org |

| Medicinal Chemistry | Synthesis of biologically active molecules, including TLR7 agonists. | Key building block for compounds with immunomodulatory and other therapeutic potential. | nih.gov, acs.org |

| Materials Science | Precursor for specialty polymers and modification of polymer properties. | Contributes to the development of materials with unique characteristics. | vulcanchem.com |

| Physical Chemistry | Study of unimolecular gas-phase elimination kinetics. | Provided fundamental understanding of its thermal decomposition mechanism. | researchgate.net, acs.org |

常见问题

Q. What are the standard synthetic routes for Trimethyl orthovalerate, and how are reaction conditions optimized?

this compound is typically synthesized via esterification of valeric acid with methanol under acid catalysis. Key parameters include temperature control (60–80°C), molar ratios (excess methanol to drive equilibrium), and catalysts like sulfuric acid or p-toluenesulfonic acid . Optimization involves monitoring reaction progress via gas chromatography (GC) to assess purity (>98% by GC is achievable) and yield calculations. For reproducibility, ensure anhydrous conditions and inert atmosphere (e.g., nitrogen) to prevent hydrolysis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- NMR : H NMR peaks: δ 3.65 (s, 9H, OCH), δ 1.4–1.6 (m, 2H, CH), δ 0.9–1.0 (t, 3H, CH). C NMR confirms ester carbonyl at ~170 ppm.

- GC-MS : Retention time and molecular ion (m/z 146 [M]) validate purity and identity . Discrepancies in spectral data (e.g., unexpected peaks) may indicate impurities or side reactions; cross-validate with elemental analysis or repeat synthesis under controlled conditions .

Q. What safety protocols are critical when handling this compound in the lab?

Store in airtight containers under nitrogen, away from ignition sources. Use PPE (gloves, goggles) to prevent skin/eye contact. Ventilation is mandatory due to volatile organic compound (VOC) emissions. Spill management requires inert absorbents (e.g., sand) rather than water to avoid hydrolysis .

Advanced Research Questions

Q. How can conflicting spectral data from this compound synthesis be resolved?

Contradictions (e.g., additional H NMR peaks) may arise from incomplete esterification or solvent residues. Methodological steps:

Q. What computational approaches predict the reactivity of this compound in nucleophilic acyl substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key parameters:

- Electrophilicity index : Assess susceptibility to nucleophiles.

- Fukui functions : Identify reactive sites on the ester carbonyl . Validate predictions with kinetic studies (e.g., monitoring reaction rates via IR spectroscopy) .

Q. How should pharmacological studies involving this compound derivatives be designed to ensure statistical rigor?

- Dose-response assays : Use IC/EC values with 95% confidence intervals. Include positive/negative controls (e.g., known inhibitors).

- Triangulation : Combine in vitro (enzyme inhibition) and in silico (molecular docking) data to confirm mechanism.

- Reproducibility : Report mean ± SD from triplicate experiments and apply ANOVA for significance testing .

Methodological Guidance Tables

Q. Table 1: Typical Reaction Conditions for this compound Synthesis

| Parameter | Optimal Range | Monitoring Tool |

|---|---|---|

| Temperature | 60–80°C | Thermocouple |

| Methanol:Molar Ratio | 5:1 (excess) | GC Headspace Analysis |

| Catalyst Concentration | 1–2 mol% HSO | Titration |

Q. Table 2: Key Spectral Benchmarks

| Technique | Key Peaks/Data | Interpretation Tips |

|---|---|---|